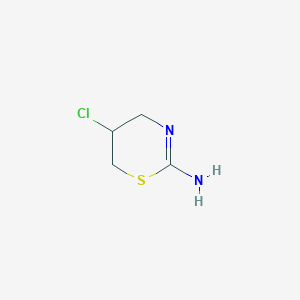

5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2S/c5-3-1-7-4(6)8-2-3/h3H,1-2H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHLWORZLFQQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855406 | |

| Record name | 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34025-37-1 | |

| Record name | 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dihydro 4h 1,3 Thiazin 2 Amines and Chlorinated Derivatives

Established Synthetic Pathways for the 5,6-Dihydro-4H-1,3-thiazin-2-amine Ring System

Traditional synthetic routes to the 5,6-dihydro-4H-1,3-thiazin-2-amine core structure primarily rely on cyclization and condensation reactions. These methods have been foundational in providing access to this important heterocyclic scaffold.

Cyclization Reactions of Thioamide Intermediates

A common and effective method for the synthesis of the 5,6-dihydro-4H-1,3-thiazin-2-amine ring system involves the intramolecular cyclization of appropriately substituted thioamide intermediates. This approach typically begins with the formation of an N-(3-halopropyl)thioamide or a related precursor, which then undergoes base-mediated cyclization to yield the desired thiazine (B8601807) ring.

One established route involves the treatment of an N-(3-hydroxypropyl)amide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the corresponding thioamide. Subsequent intramolecular cyclization, often facilitated by a dehydrating agent or by converting the hydroxyl group into a better leaving group, leads to the formation of the 5,6-dihydro-4H-1,3-thiazine ring. For instance, N-(2-hydroxyethyl)propionamide has been treated with Lawesson's reagent, followed by exposure to potassium carbonate, to prepare 2-ethyl-5,6-dihydro-4H-1,3-thiazines. nih.gov Similarly, 3-hydroxypropane amide can be thionated using phosphorus pentasulfide (P4S10) in the presence of hexamethyldisiloxane (HMDO) to yield a thioamide intermediate that cyclizes to the 1,3-thiazine. nih.gov

Another variation of this methodology involves the reaction of an amine with an isothiocyanate to form a thiourea (B124793) derivative, which can then be alkylated with a 1,3-dihalopropane to induce cyclization. This pathway provides a versatile entry to a range of substituted 2-imino-1,3-thiazinanes.

| Precursor | Reagents | Product | Yield (%) |

| N-(2-hydroxyethyl)propionamide | 1. Lawesson's reagent, Toluene, reflux2. K2CO3 | 2-ethyl-5,6-dihydro-4H-1,3-thiazine | 57-75 |

| 3-Hydroxypropane amide | P4S10, HMDO, CH2Cl2, reflux | 1,3-Thiazine | 59 |

Condensation Reactions Involving Thiourea and Related Precursors

Condensation reactions utilizing thiourea or its derivatives are a cornerstone in the synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazines. These reactions typically involve the condensation of thiourea with a suitable three-carbon electrophile, such as a 1,3-dihaloalkane or an α,β-unsaturated carbonyl compound.

A prominent example is the reaction of thiourea with 1,3-dibromopropane, which directly leads to the formation of 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide. This reaction is a straightforward and widely used method for accessing the parent ring system. The synthesis of 2-imino-1,3-thiazinan-4-ones can be achieved through the reaction of β-propiolactone with thioureas, which initially forms a carboxylic acid intermediate that subsequently cyclizes. nih.gov

Furthermore, multicomponent reactions involving thiourea have been developed. For instance, the condensation of an amine, an isothiocyanate, and an appropriate acidic medium can generate a β-hydroxy thiourea intermediate in situ, which then cyclizes to form 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines under ultrasound irradiation. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| Thiourea | 1,3-Dibromopropane | - | 2-Amino-5,6-dihydro-4H-1,3-thiazine hydrobromide |

| β-Propiolactone | Thioureas | Acetic anhydride or Acetic anhydride/pyridine | 2-Imino-1,3-thiazinan-4-one derivatives |

| 3-Aryl-amino-1-ferrocenylpropan-1-ols | Phenyl isothiocyanate | Acetic acid, Ultrasound irradiation | 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines |

Novel and Green Synthesis Approaches for 5,6-Dihydro-4H-1,3-thiazin-2-amine Analogues

Thiol-Involved Cascade Reactions via C-S Couplings

A novel and efficient approach for the construction of the 5,6-dihydro-4H-1,3-thiazine scaffold involves a thiol-involved cascade reaction. This method utilizes consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions. rsc.org In this strategy, a thiol is reacted with a 3-halopropyl isothiocyanate in the presence of a base. The reaction proceeds through an initial nucleophilic addition of the thiol to the isothiocyanate group, forming a dithiocarbamate intermediate. This is followed by an intramolecular nucleophilic substitution where the newly formed thiol group displaces the halide on the propyl chain, leading to the cyclized product. rsc.org

This cascade C-S coupling reaction offers several advantages, including rapid reaction times, high yields, and the ability to be performed under mild and environmentally friendly conditions. rsc.org The use of a green solvent system, such as a mixture of ethanol and water, further enhances the environmental credentials of this method. rsc.org

| Thiol | Isothiocyanate | Base | Solvent | Product | Yield (%) |

| Benzylthiol | 3-Chloropropyl isothiocyanate | K2CO3 | EtOH/H2O (1:1) | 2-(Benzylthio)-5,6-dihydro-4H-1,3-thiazine | 99 |

| 4-Methoxybenzylthiol | 3-Chloropropyl isothiocyanate | K2CO3 | EtOH/H2O (1:1) | 2-((4-Methoxybenzyl)thio)-5,6-dihydro-4H-1,3-thiazine | 98 |

| 4-Chlorobenzylthiol | 3-Chloropropyl isothiocyanate | K2CO3 | EtOH/H2O (1:1) | 2-((4-Chlorobenzyl)thio)-5,6-dihydro-4H-1,3-thiazine | 97 |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technology has been successfully applied to the synthesis of 5,6-dihydro-4H-1,3-thiazines, offering significant advantages over conventional heating methods.

The microwave-assisted ring closure of ω-thioamidoalcohols, promoted by reagents like ethyl polyphosphate (PPE), provides an efficient and general method for the synthesis of 2-substituted 5,6-dihydro-4H-1,3-thiazines. mdpi.com This method is characterized by very short reaction times and high yields. The thiol-involved cascade reaction described in the previous section can also be performed under microwave irradiation, which has been shown to be more efficient than conventional heating for this transformation. rsc.org For example, the reaction of 3-chloropropyl isothiocyanate with various thiols in the presence of potassium carbonate in an ethanol/water mixture at 50 °C under microwave irradiation (20 W) is completed in approximately 5 minutes, affording high yields of the corresponding 2-mercapto-5,6-dihydro-4H-1,3-thiazines. rsc.org

| Reactants | Conditions | Time | Product | Yield (%) |

| 3-Chloropropyl isothiocyanate, Benzylthiol, K2CO3 | Microwave (20 W), 50 °C, EtOH/H2O | 5 min | 2-(Benzylthio)-5,6-dihydro-4H-1,3-thiazine | High |

| ω-Thioamidoalcohols | Microwave, Ethyl polyphosphate (PPE) | Short | 2-Substituted 5,6-dihydro-4H-1,3-thiazines | High |

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it eliminates the environmental impact and costs associated with solvent use and disposal. Several synthetic methods for 5,6-dihydro-4H-1,3-thiazines have been adapted to be performed under solvent-free or in environmentally benign solvent systems.

The aforementioned thiol-involved cascade reaction for the synthesis of 2-mercapto 5,6-dihydro-4H-1,3-thiazines has been successfully carried out in a green solvent system of ethanol and water. rsc.org This significantly reduces the reliance on volatile and often toxic organic solvents. Additionally, some condensation reactions for the synthesis of related heterocyclic systems have been reported to proceed efficiently under solvent-free conditions, often in conjunction with microwave irradiation. While specific examples for the solvent-free synthesis of the target compound are still emerging, the trend towards eliminating traditional solvents is a promising avenue for future research in this area.

The synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones, which are analogues of the target scaffold, has been achieved through a three-component reaction under solvent-free conditions, highlighting the potential for this approach.

| Reaction Type | Conditions | Key Advantage |

| Thiol-involved cascade C-S coupling | EtOH/H2O (1:1) | Use of a green and benign solvent system |

| Three-component synthesis of 1,3-thiazine analogues | Solvent-free | Elimination of solvent waste |

Stereoselective Synthesis of Chiral 5,6-Dihydro-4H-1,3-thiazin-2-amines

The stereoselective synthesis of substituted 5,6-dihydro-4H-1,3-thiazine derivatives has been achieved through intramolecular cyclization reactions. A notable method involves the use of allylimidothioic acid esters as precursors. The stereochemistry of the final halogenated product is directly controlled by the geometry of the starting alkene.

Research has demonstrated that the reaction of (E)-allylimidothioates with N-bromosuccinimide (NBS) or bromine in dichloromethane at room temperature selectively yields trans-5-bromo-4H-5,6-dihydro-1,3-thiazine derivatives. researchgate.net Conversely, when (Z)-allylimidothioates are subjected to the same conditions, the corresponding cis-5-bromo products are formed stereoselectively. researchgate.net This method establishes a clear pathway for controlling the stereochemistry at the C5 and C6 positions of the thiazine ring during the introduction of a halogen.

This stereocontrol is crucial for the development of chiral molecules, as the spatial arrangement of substituents can significantly influence biological activity. While this specific methodology focuses on 5-bromo derivatives, it provides a foundational strategy for accessing chiral 5-halogenated 5,6-dihydro-4H-1,3-thiazine scaffolds, which are precursors to the corresponding chiral 2-amino compounds.

| Starting Material | Reagent | Product Stereochemistry |

| (E)-allylimidothioate | NBS or Br₂ | trans-5-bromo-4H-5,6-dihydro-1,3-thiazine |

| (Z)-allylimidothioate | NBS or Br₂ | cis-5-bromo-4H-5,6-dihydro-1,3-thiazine |

Strategies for the Derivatization and Functionalization of the 5,6-Dihydro-4H-1,3-thiazin-2-amine Scaffold, including Halogenation

The 5,6-dihydro-4H-1,3-thiazin-2-amine core structure is a versatile scaffold that can be modified through various chemical reactions to produce a diverse range of derivatives. researchgate.netnih.govosi.lv These modifications include the introduction of substituents, such as halogens, onto the heterocyclic ring and the transformation of existing functional groups to alter the compound's chemical properties and potential applications. researchgate.netnih.govresearchgate.net Key strategies focus on electrophilic additions to introduce functionality and reactions at the exocyclic amino group to create more complex structures. esschemco.com

The introduction of halogens, particularly chlorine and bromine, onto the 5,6-dihydro-4H-1,3-thiazine ring is a key functionalization strategy. A primary method for achieving this is through the electrophile-promoted intramolecular cyclization of allylimidothioates. researchgate.net

In this approach, reacting an appropriate allylimidothioate with a halogenating agent like N-bromosuccinimide (NBS) or bromine leads to the formation of a 5-bromo-5,6-dihydro-4H-1,3-thiazine derivative. researchgate.net This reaction proceeds via a 6-endo-dig cyclization pathway. The principles of this reaction can be extended to include chlorinating agents, such as N-chlorosuccinimide (NCS), to yield the corresponding 5-chloro derivatives.

Another synthetic route provides access to 5-halogenated thiazine rings starting from 2,3-dihalopropylamines. The reaction of these precursors with carbon disulfide results in a mixture of isomeric cyclic dithiocarbamates, including 5-halo-3,4,5,6-tetrahydro-1,3-thiazine-2-thione. researchgate.net This thione can serve as a precursor which, through subsequent chemical transformations, could be converted to the desired 5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine.

Summary of Halogenation Strategies

| Precursor | Reagent(s) | Halogenated Product |

|---|---|---|

| Allylimidothioates | N-Bromosuccinimide (NBS) or Bromine | 5-Bromo-4H-5,6-dihydro-1,3-thiazine derivatives researchgate.net |

The 5,6-dihydro-4H-1,3-thiazin-2-amine structure contains a guanidine-like amidine system (N=C-N), which can be protonated to form salts. For example, the related compound N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is known to form a hydrochloride salt. nih.gov This indicates that the nitrogen atoms within the thiazine ring and the exocyclic amino group can act as basic centers, readily reacting with acids to form the corresponding salts. Such salt formation is a common strategy to improve the solubility and handling of amine-containing compounds. While the formation of iminium salts through other derivatization reactions is a plausible transformation for this scaffold, specific examples for this compound are not detailed in the available literature.

Advanced Spectroscopic and Structural Elucidation Studies of 5,6 Dihydro 4h 1,3 Thiazin 2 Amine Derivatives

Comprehensive NMR Spectroscopy for Structural Assignment and Conformational Analysis (¹H, ¹³C, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives in solution. A full suite of one- and two-dimensional experiments provides unambiguous assignment of all proton and carbon signals and reveals key details about connectivity and spatial relationships.

¹H and ¹³C NMR: The ¹H NMR spectrum typically shows three distinct methylene (-CH₂-) signals corresponding to the protons at positions C4, C5, and C6 of the dihydrothiazine ring. For instance, in several 2-substituted 5,6-dihydro-4H-1,3-thiazines, these signals appear as multiplets in the regions of δ 3.6-3.7 ppm (H4), δ 2.9-3.1 ppm (H6), and δ 1.8-1.9 ppm (H5) mdpi.com. The corresponding ¹³C NMR spectrum shows signals for these carbons around δ 49 ppm (C4), δ 28 ppm (C6), and δ 20 ppm (C5) mdpi.com. The chemical shift of the C2 carbon is particularly diagnostic for determining the tautomeric form, appearing significantly downfield.

COSY and HMBC: Two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the ring structure.

COSY spectra establish the proton-proton coupling network, clearly showing the correlation between the adjacent methylene groups at C4-C5 and C5-C6, confirming the trimethylene fragment of the ring.

HMBC spectra reveal long-range (2- and 3-bond) correlations between protons and carbons. This is critical for assigning the quaternary C2 carbon by observing its correlation with the protons on C4 and C6. HMBC can also confirm the position of substituents on the exocyclic amine or within the heterocyclic ring.

These comprehensive NMR experiments confirm that in solution, the dominant species is typically the 5,6-dihydro-4H-1,3-thiazin-2-amine tautomer, where the double bond is endocyclic (within the ring).

| Nucleus | Typical Chemical Shift Range (ppm) | Key HMBC Correlations |

| ¹H NMR | ||

| H4 (-CH₂-) | 3.6 - 3.7 | C2, C5, C6 |

| H5 (-CH₂-) | 1.8 - 1.9 | C4, C6 |

| H6 (-CH₂-) | 2.9 - 3.1 | C2, C4, C5 |

| ¹³C NMR | ||

| C2 | ~155 - 165 | H4, H6 |

| C4 | ~49 | H5, H6 |

| C5 | ~20 | H4, H6 |

| C6 | ~28 | H4, H5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Identification

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule by identifying their characteristic vibrational frequencies. For 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives, the key absorption bands confirm the presence of the amine group and the thiazine (B8601807) core.

N-H Vibrations: The primary amine (-NH₂) group gives rise to characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. This often appears as a pair of bands for the symmetric and asymmetric stretches. N-H bending vibrations are typically observed in the 1590-1650 cm⁻¹ region.

C=N and C-N Stretching: The endocyclic C=N bond of the thiazine ring shows a strong stretching absorption around 1550–1650 cm⁻¹ libretexts.org. The C-N single bond stretching vibrations are typically found in the 1250-1350 cm⁻¹ range.

C-H Stretching: The sp³ hybridized C-H bonds of the methylene groups in the ring show characteristic stretching absorptions just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range libretexts.org.

C-Cl Stretching: For the titular compound, the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600-800 cm⁻¹, although its identification can be complex.

The combination of these bands in an IR spectrum provides strong evidence for the 2-amino-1,3-thiazine scaffold.

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3100 - 3500 |

| N-H Bend | 1590 - 1650 | |

| Thiazine Ring | C=N Stretch | 1550 - 1650 |

| C-N Stretch | 1250 - 1350 | |

| Alkane CH₂ | C-H Stretch | 2850 - 2960 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Mass Spectrometry Techniques for Molecular Weight Confirmation (HRMS, ESI-TOF, EI-MS)

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of synthesized 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is particularly powerful.

HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), often to within four or five decimal places. This precision allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other potential structures with the same nominal mass. Numerous studies on 5,6-dihydro-4H-1,3-thiazine derivatives report the use of HRMS (ESI-TOF) to confirm their structures, where the experimentally found mass aligns closely with the calculated mass for the expected formula mdpi.com.

| Compound Derivative Example | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 2-((4-chlorophenyl)thio)-5,6-dihydro-4H-1,3-thiazine | C₁₀H₁₁ClNS₂ | 244.0016 | 244.0014 mdpi.com |

| 2-((4-bromophenyl)thio)-5,6-dihydro-4H-1,3-thiazine | C₁₀H₁₁BrNS₂ | 287.9511 | 287.9509 mdpi.com |

| 2-(cyclohexylthio)-5,6-dihydro-4H-1,3-thiazine | C₁₀H₁₈NS₂ | 216.0875 | 216.0873 mdpi.com |

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Confirmation

While NMR confirms the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous structure in the solid state. This technique yields precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

For derivatives of 5,6-dihydro-4H-1,3-thiazine, crystallographic studies have revealed several key features:

Conformation: The six-membered dihydrothiazine ring typically adopts a half-chair conformation, minimizing steric strain.

Tautomeric Form: Crucially, X-ray studies have shown that in the solid state, these compounds can exist as the imine tautomer (e.g., 1,3-thiazinane-2-ylideneamine), where the double bond is exocyclic (C=N-H), in contrast to the endocyclic amine tautomer observed in solution. This highlights a phase-dependent tautomeric preference.

Intermolecular Interactions: The crystal packing is often stabilized by extensive networks of intermolecular hydrogen bonds, for example, between the amine/imine protons and the nitrogen or chlorine atoms of adjacent molecules.

These solid-state data are vital for understanding the intrinsic structural properties of the molecule, free from solvent effects, and are critical for studying the phenomenon of tautomerism.

Analysis of Tautomeric Equilibria in 5,6-Dihydro-4H-1,3-thiazin-2-amines

A significant feature of 2-amino-1,3-thiazine systems is the existence of amine-imine tautomerism. The molecule can exist in equilibrium between two forms: the endocyclic amine form (5,6-dihydro-4H-1,3-thiazin-2-amine) and the exocyclic imine form (tetrahydro-1,3-thiazin-2(2H)-ylideneamine).

Spectroscopic and crystallographic evidence has demonstrated that the preferred tautomeric form of these compounds can differ between the solution and solid phases.

In Solution: As established by comprehensive NMR studies (¹H, ¹³C, COSY, HMBC), the amine tautomer with the endocyclic C=N double bond is the predominant, if not exclusive, form observed. The key evidence is the chemical shift of the C2 carbon, which appears further downfield (e.g., δ ~165 ppm) in the amine form compared to the imine form (e.g., δ ~152 ppm).

In the Solid State: In contrast, X-ray crystallography has provided definitive proof that some derivatives crystallize as the imine tautomer. In this form, the C2-N bond length is indicative of a single bond, while the exocyclic carbon-nitrogen bond length corresponds to a double bond (C=N).

This remarkable difference underscores the subtle energetic balance between the two tautomers and highlights the importance of using multiple analytical techniques for a complete structural characterization.

The observation of different tautomers in solution versus the solid state is a direct consequence of the influence of the compound's environment.

Phase Change: The transition from a solvated state to a highly ordered crystalline lattice can be sufficient to shift the tautomeric equilibrium. The energetic stabilization gained from crystal packing forces, such as specific hydrogen bonding networks or van der Waals interactions, can favor the imine tautomer, even if the amine tautomer is more stable in solution.

Solvent Effects: While the amine form is generally dominant in common NMR solvents, the polarity and hydrogen-bonding capability of the solvent can influence the tautomeric equilibrium. Polar solvents may stabilize one tautomer over the other through dipole-dipole interactions or by acting as hydrogen bond donors or acceptors. This phenomenon is well-documented in other heterocyclic systems, where changes in solvent polarity can lead to measurable shifts in the tautomer population. The stabilization of a specific tautomer in a polar solvent is often greater than in the gas phase or a nonpolar solvent.

Computational and Theoretical Chemistry Investigations of 5,6 Dihydro 4h 1,3 Thiazin 2 Amines

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are particularly powerful for modeling the electronic structure and exploring the potential energy surfaces of reaction pathways for 5,6-dihydro-4H-1,3-thiazin-2-amines and related compounds.

Elucidation of Reaction Mechanisms via DFT

DFT calculations have been instrumental in confirming the mechanisms of synthetic routes that produce the 5,6-dihydro-4H-1,3-thiazine scaffold. For instance, a green synthesis approach involving a thiol-induced cascade reaction was computationally investigated to validate its proposed mechanism. nih.govmdpi.com The study confirmed a sequential addition-substitution pathway. nih.gov

Conformational Analysis and Energetic Stability

The three-dimensional structure and conformational flexibility of 5,6-dihydro-4H-1,3-thiazin-2-amines are crucial determinants of their physical properties and biological function. Spectroscopic studies combined with theoretical calculations have shown that these compounds predominantly exist in the amino form rather than the tautomeric imino form, both in the crystalline state and in solution. researchgate.net The stability of different conformers is a key area of investigation. For example, research on derivatives has identified conformational polymorphs, such as cis and trans arrangements of N-H groups, which result in different crystal packing and hydrogen-bonding patterns.

Furthermore, the tautomeric equilibrium between the 5,6-dihydro-4H-1,3-thiazine structure and its 1,3-thiazinane (B8806883) isomer is a significant energetic consideration. While NMR studies in solution may unambiguously indicate the predominance of one tautomer, X-ray crystallography of the solid state can sometimes reveal the other. This suggests that the energetic difference between the crystalline packing and the solvated state can be sufficient to stabilize one tautomer over the other.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives may interact with biological targets at a molecular level. These studies are pivotal in rationalizing observed biological activities and in designing new, more potent compounds.

Docking studies have explored the potential of this class of compounds against a variety of biological targets, as summarized in the table below.

| Compound Class | Protein Target | Potential Biological Activity |

| 1,3-Thiazine derivatives | Cytochrome P450 14-alpha sterol demethylase | Antifungal researchgate.net |

| 1,3-Thiazine derivatives | E. coli Glucosamine-6P Synthase | Antimicrobial (Gram-negative) actascientific.com |

| 1,3-Thiazine derivatives | S. aureus Peptide deformylase | Antimicrobial (Gram-positive) actascientific.com |

| 5,6-dihydro-4H-1,3-thiazine analogues | Mycobacterium tuberculosis targets | Antimycobacterial researchgate.netnih.gov |

| Dihydrothiazole derivatives | Penicillin-binding protein 4 (PBP4) | Antibacterial nih.gov |

For example, to investigate potential antifungal activity, novel 1,3-thiazines were docked on cytochrome P450 14-alpha sterol demethylase. researchgate.net Similarly, to probe antimicrobial effects, derivatives were docked against E. coli Glucosamine-6 P Synthase and Staphylococcus aureus Peptide deformylase, suggesting greater activity against gram-negative bacteria. actascientific.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a foundation for structure-based drug design.

Prediction of Physicochemical Properties Relevant to Research Applications (e.g., Solubility, Stability)

Databases like PubChem provide computationally generated physicochemical properties for known compounds. The table below lists predicted properties for the parent 2-amino-5,6-dihydro-4H-1,3-thiazine and a well-known derivative, Xylazine (B1663881) hydrochloride.

| Property | 2-Amino-5,6-dihydro-4H-1,3-thiazine nih.gov | N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine HCl nih.gov |

| Molecular Formula | C₄H₈N₂S | C₁₂H₁₇ClN₂S |

| Molecular Weight | 116.19 g/mol | 256.80 g/mol |

| XLogP3 | 0.1 | 3.1 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 0 | 1 |

| Polar Surface Area | 52 Ų | 49.7 Ų |

These predicted values offer a first-pass assessment of a molecule's characteristics. For instance, a higher XLogP3 value, as seen for the xylazine derivative, suggests greater lipophilicity compared to the unsubstituted parent compound. nih.govnih.gov Such predictions are invaluable for prioritizing synthetic targets and designing experiments, including solubility tests in various solvents. actascientific.com

Theoretical Studies on Structural Features and Potential Biological Relevance

Theoretical studies are crucial for establishing structure-activity relationships (SAR), which correlate a molecule's structural features with its biological activity. The 5,6-dihydro-4H-1,3-thiazine nucleus is considered a "privileged structure" because it is a core component in molecules targeting a wide array of biological systems. nih.govresearchgate.net

The versatility of this scaffold allows for substitutions at various positions, which computational models can analyze to predict effects on biological activity. Theoretical investigations help explain how modifications to the aryl substituents or other parts of the molecule can influence interactions with different receptors and enzymes. For example, derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine have been identified as potent cannabinoid receptor agonists, with their activity being highly dependent on the nature of the aryl group. nih.gov The wide range of observed biological activities—including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and analgesic properties—underscores the chemical diversity that can be built around this core structure. mdpi.comactascientific.comnih.gov Computational analysis of electronic properties, steric effects, and conformational preferences of different derivatives helps to rationalize this functional diversity and guides the synthesis of new compounds with enhanced or selective biological profiles.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5,6 Dihydro 4h 1,3 Thiazin 2 Amines

Impact of Substituent Variation on Molecular Interactions and Selectivity

The biological activity of 5,6-dihydro-4H-1,3-thiazin-2-amines is profoundly influenced by the nature and position of substituents on the core scaffold. Variations in these substituents can alter the compound's affinity and selectivity for its molecular targets. For instance, the introduction of aryl groups at the 2-imino position has been shown to yield derivatives with notable analgesic properties, acting as agonists for cannabinoid receptors CB1 and CB2. nih.gov

Positional Effects of Halogenation (e.g., Chloro vs. Fluoro Positioning) and Other Substituents on Biological Profiles

Halogenation is a key strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The introduction of halogen atoms can influence a molecule's conformation, metabolic stability, and binding affinity through a combination of steric and electronic effects. nih.gov In the context of 5,6-dihydro-4H-1,3-thiazin-2-amines, the position and nature of the halogen are critical.

Studies on other heterocyclic compounds have demonstrated that the antibacterial potency can vary significantly with the type of halogen, with larger halogens sometimes leading to increased activity, suggesting that steric bulk can be a dominant factor in specific molecular interactions. nih.gov For instance, antitubercular and antimalarial activities have been observed in thiazine (B8601807) analogues bearing chloro-substituents, highlighting the importance of this particular halogen in conferring specific biological activities. nih.gov

Influence of Ring Fusion and Spiro-Derivatives on Pharmacological Activities

Modification of the core 5,6-dihydro-4H-1,3-thiazin-2-amine structure through ring fusion or the creation of spiro-derivatives introduces significant conformational rigidity and three-dimensionality, which can be highly advantageous for optimizing pharmacological activity. Spirocyclic structures, in particular, are of great interest in drug design as they can present substituents in well-defined spatial orientations, allowing for precise interactions with biological targets.

Spiro-dihydrothiazines have been identified as potential neuroprotective agents, with their mechanism of action involving the blockade of glutamate-induced calcium ion uptake in the brain cortex. mdpi.com This demonstrates that the introduction of a spiro-center can unlock novel therapeutic applications for the dihydrothiazine scaffold. The diverse pharmacological effects associated with spiro-thiazolidine analogues, including anti-HIV, antiviral, and anticancer activities, further underscore the potential of this structural modification. nih.gov

Rational Design Strategies for Optimizing Interaction with Biomolecular Targets

Rational drug design for 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives involves a multi-faceted approach aimed at enhancing their affinity and selectivity for specific biomolecular targets. A primary strategy is the bioisosteric replacement of functional groups to improve potency and pharmacokinetic properties. For example, the thiazine ring itself can be considered an isosteric replacement for an oxazine (B8389632) ring, a modification that has been successfully employed to create orally bioavailable analgesic compounds. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process. These approaches allow for the prediction of how different substituents will interact with a target's binding site, guiding the synthesis of more potent and selective analogues. The goal is to optimize hydrophobic, hydrogen bonding, and electrostatic interactions between the ligand and the target protein.

Role of Electron-Donating and Electron-Withdrawing Groups in Modulating Activity

The electronic properties of substituents play a pivotal role in modulating the biological activity of 5,6-dihydro-4H-1,3-thiazin-2-amines. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's reactivity, polarity, and ability to participate in crucial binding interactions.

Studies on analogous compounds have shown that the biological activity can be highly sensitive to the electronic nature of the substituents. For example, in a series of fluorinated arylcyclopropylamines, electron-donating substituents on the aryl ring increased the inhibitory potency against tyramine (B21549) oxidase, whereas electron-withdrawing groups decreased it. nih.gov This suggests that an increase in electron density at a specific part of the molecule can enhance its interaction with the enzyme's active site.

Conversely, in other systems, strong electron-donating groups have been found to decrease biological activity. For instance, in a series of chalcone (B49325) derivatives with anti-inflammatory properties, a potent electron-donating dimethylamino group on the B ring resulted in the weakest inhibition of nitric oxide production. nih.gov This highlights that the optimal electronic properties are highly dependent on the specific biological target and the nature of the binding pocket.

A summary of how different substituent types can influence the biological activity of the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold is presented in the table below.

| Substituent Type | General Effect on Physicochemical Properties | Potential Impact on Biological Activity |

| Aryl groups (at 2-imino position) | Increased lipophilicity and potential for π-stacking interactions. | Can confer analgesic properties through cannabinoid receptor agonism. nih.gov |

| Halogens (e.g., Chloro, Fluoro) | Increased lipophilicity, altered electronic distribution (electron-withdrawing). | Can enhance binding affinity and metabolic stability; specific halogen and position are crucial for activity. nih.gov |

| Spiro-fused rings | Increased three-dimensionality and conformational rigidity. | May lead to novel therapeutic applications such as neuroprotection. mdpi.com |

| Electron-Donating Groups (EDGs) | Increased electron density in the ring system. | Can enhance activity by increasing the nucleophilicity or basicity of key interaction points. nih.gov |

| Electron-Withdrawing Groups (EWGs) | Decreased electron density in the ring system. | Can modulate pKa and improve metabolic stability; may be beneficial or detrimental to activity depending on the target. nih.gov |

Pre Clinical Pharmacological and Biological Investigations of 5,6 Dihydro 4h 1,3 Thiazin 2 Amine Derivatives

Enzyme Inhibition Studies (in vitro)

Nitric Oxide Synthase (NOS) Inhibition and Mechanistic Exploration

Derivatives of 2-amino-5,6-dihydro-4H-1,3-thiazine have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme crucial in various physiological and pathological processes. researchgate.netresearchgate.net Notably, 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines have demonstrated excellent NOS inhibiting activity in both in vitro and in vivo models. actascientific.com

Specific compounds such as 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT) and 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-AADT) are recognized as potent inhibitors of mammalian NOS. researchgate.net The inhibitory potential of these compounds underscores the importance of the 2-amino-5,6-dihydro-4H-1,3-thiazine core in modulating NOS activity. While the precise inhibitory concentrations (IC50) for "5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine" are not extensively detailed in the reviewed literature, the general class of 2-N-acylamino derivatives has been a subject of investigation. Studies have described the synthesis and testing of 2-N-acetylamino-, 2-N-benzoylamino-, 2-N-cyclohexanecarbonylamino-, and 2-N-(1-adamantanecarbonyl)amino-5,6-dihydro-4H-1,3-thiazines for their NOS-inhibiting properties. researchgate.net

Mechanistic studies on related amidine-containing molecules that inhibit inducible NOS (iNOS) have shown that the mechanism of inactivation can be complex and may not involve heme loss or biliverdin (B22007) formation. escholarship.orgnih.gov For some inhibitors, increased potency has been correlated with a decrease in the size of substituents. escholarship.org The exploration of these derivatives continues to be an active area of research to understand their precise interactions with the enzyme's active site.

Inhibition of β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

The inhibition of BACE1, a key enzyme in the production of amyloid-β peptides, is a primary therapeutic target for Alzheimer's disease. Aminothiazine derivatives have been investigated as a class of BACE1 inhibitors. nih.gov While specific data for "this compound" is limited, related structures have shown inhibitory activity. For instance, a study on benzothiazole (B30560) derivatives identified a compound that inhibited BACE1 with an IC50 value of 121.65 nM. nih.gov Another study on N-substituted-4-phenothiazine-chalcones reported IC50 values for BACE-1 inhibition ranging from 0.16 to 6.34 µM. nih.gov Although these are not direct derivatives of the subject compound, they highlight the potential of thiazine-related scaffolds in BACE1 inhibition. The development of potent BACE1 inhibitors often involves strategies to enhance brain penetration and metabolic stability. nih.gov

Antimicrobial Research (in vitro)

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 5,6-dihydro-4H-1,3-thiazine have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. actascientific.com For example, certain 1,3-thiazine derivatives have been evaluated against Streptococcus aureus, S. subtilus (Gram-positive), E. coli, and P. aeruginosa (Gram-negative). actascientific.com The presence of phenolic and chloro-substituents has been noted to influence the antibacterial efficacy. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC in μg/mL) |

|---|---|---|

| Fluorinated/Chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus | 20–28 |

| Fluorinated/Chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | B. subtilis | 20–28 |

| Halogenated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | E. coli | 24–40 |

| Halogenated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | P. aeruginosa | 24–40 |

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of 1,3-thiazine derivatives has been an area of active investigation. actascientific.com Various derivatives have been screened for their efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.gov For example, certain 6-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones exhibited in vitro antifungal activity against Candida albicans and Trichophyton mentagrophytes, with some derivatives showing MIC values below 2 μg/mL against Trichophyton mentagrophytes. nih.gov

A study on 1,4-thiazine derivatives reported considerable antifungal activity against Candida albicans. researchgate.net Another study on thiazole (B1198619) derivatives showed very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov While these are not direct analogues of "this compound," they demonstrate the potential of the broader thiazine (B8601807) and thiazole classes of compounds as antifungal agents.

| Compound Class | Fungal Strain | Activity (MIC in μg/mL) |

|---|---|---|

| 6-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones | Trichophyton mentagrophytes | <2 |

| Thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 |

| Thiazolylhydrazone derivatives | Candida albicans (clinical isolates) | 0.125–2.0 |

Antitubercular Activity against Mycobacterium tuberculosis Strains

A significant area of research for 5,6-dihydro-4H-1,3-thiazine derivatives has been their activity against Mycobacterium tuberculosis. actascientific.com Several studies have reported the synthesis and evaluation of these compounds against the H37Rv strain of M. tuberculosis. nih.gov

In one study, a series of eight 5,6-dihydro-4H-1,3-thiazine derivatives were synthesized and tested for their antimycobacterial activities. Three of these compounds exhibited significant inhibitory activities of 97%, 77%, and 76% at a concentration of 6.25 μg/mL against Mycobacterium tuberculosis H37Rv. nih.gov The most active of these, 5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]non-3-ene, had a MIC99 of >6.25 microg/ml. nih.gov These findings suggest that 1,3-thiazines are promising lead compounds for the development of new antitubercular agents. nih.gov

| Compound | Bacterial Strain | Activity (% Inhibition at 6.25 μg/mL) |

|---|---|---|

| 5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]non-3-ene | Mycobacterium tuberculosis H37Rv | 97% |

| 4-hydroxy-4-methyl-6-pentyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv | 77% |

| 4-ethyl-4-hydroxy-2-phenyl-5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv | 76% |

Antitumor and Antiproliferative Activity in Cellular Models

Derivatives of the 1,3-thiazine family and structurally related compounds have demonstrated significant potential as anticancer agents in various in vitro studies. The cytotoxic properties of these compounds have been evaluated against a panel of human cancer cell lines, revealing mechanisms that include the induction of apoptosis and cell cycle arrest.

Evaluation against Specific Cancer Cell Lines (e.g., A-549, Bcap-37, MCF-7)

Specific derivatives have shown notable activity against lung, breast, and leukemia cancer cell lines. For instance, 2-mercapto-5,6-dihydro-4H-1,3-thiazine thioethers have exhibited considerable in vitro antitumor activity, with measurable IC50 values against both A-549 (human lung carcinoma) and Bcap-37 (human breast carcinoma) cancer cells. nih.gov

In studies on related 1,3,4-thiadiazine derivatives, which share a similar heterocyclic core, potent cytotoxic effects have been observed. One study on 2-Amino-4H-1,3,4-thiadiazine-5(6H)-one derivatives identified a specific compound (5b) with stronger cytotoxic activity against the MCF-7 breast cancer cell line than the standard chemotherapeutic drug Doxorubicin. researchgate.netresearchgate.net Further investigation into the mechanism of this compound revealed that it induced cell cycle arrest at the G1/S phase and promoted apoptosis. researchgate.net

Another derivative, N-(5,6-dihydro-4H-1,3-thiazin-2-yl)benzamide bromohydrate, has been reported to possess high cytotoxic activity against human leukemic cells, with the added advantage of not being toxic to healthy lymphocytes. mdpi.com Similarly, a natural product, Thiasporine A, which contains a 5-hydroxy-4H-1,3-thiazin-4-one moiety, showed cytotoxicity against the H2122 non-small-cell lung cancer cell line with an IC50 value of 5.4 μM. nih.gov

The antiproliferative activities of these and related compounds are summarized in the table below.

| Compound Class/Derivative | Cancer Cell Line(s) | Activity/IC50 Value |

| 2-Mercapto dihydrothiazine thioethers | A-549, Bcap-37 | Considerable antitumor activity nih.gov |

| 2-Amino-4H-1,3,4-thiadiazine-5(6H)-one (Comp. 5b) | MCF-7 | More potent than Doxorubicin researchgate.net |

| N-(5,6-dihydro-4H-1,3-thiazin-2-yl)benzamide bromohydrate | Human leukemic cells | High cytotoxic activity mdpi.com |

| Thiasporine A | H2122 (Non-small-cell lung) | 5.4 μM nih.gov |

| 2-(2-pyridyl)iminotetrahydro-1,3-thiazine Pt(II) Complex | U-937, HL-60 (Leukemia) | 26.36 µM, 39.25 µM mdpi.com |

| 2-(2-pyridyl)iminotetrahydro-1,3-thiazine Pt(II) Complex | HeLa, SK-OV-3 | 63.38 µM, 77.97 µM mdpi.com |

Modulation of Receptor Systems

Beyond direct cytotoxicity, derivatives of 5,6-dihydro-4H-1,3-thiazin-2-amine have been investigated for their ability to modulate specific receptor systems, indicating their potential for treating a range of conditions beyond cancer.

Cannabinoid Receptor Agonism (CB1 and CB2)

A significant finding in the study of this scaffold is the identification of 2-arylimino-5,6-dihydro-4H-1,3-thiazines as a novel class of cannabinoid receptor agonists. nih.govnih.gov Through structure-activity relationship studies, potent and highly selective agonists for the cannabinoid 2 (CB2) receptor have been discovered. The CB2 receptor is primarily expressed in immune cells and is a therapeutic target for inflammatory and neuropathic pain, without the psychoactive effects associated with the CB1 receptor. nih.govnih.gov

One of the most potent compounds identified in these studies displayed remarkable selectivity for the CB2 receptor over the CB1 receptor, as detailed in the binding affinity data below. nih.gov Further optimization of this class of compounds has led to the development of orally bioavailable derivatives with potent affinities for CB1 and CB2 receptors. nih.gov

| Compound | CB1 Receptor Ki | CB2 Receptor Ki | Selectivity |

| Compound 13 | >5000 nM | 9 nM | >555-fold for CB2 |

Calcium Channel Modulatory Potential

The modulation of calcium channels is a critical mechanism for many therapeutic agents. While direct studies on this compound are limited, related structures provide insight into potential activity. For example, the mechanism of action for some antitumor 1,3-thiazine-2,4-diones appears to involve an imbalance in intracellular calcium. Furthermore, unique spiro-dihydrothiazines have been identified as neuroprotective agents that act by blocking glutamate-induced calcium ion uptake in the brain cortex. nih.gov These findings suggest that the 1,3-thiazine scaffold has the potential to be developed into modulators of calcium signaling pathways.

In Vivo Pre-clinical Efficacy Studies (non-human models)

The therapeutic potential of 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives has been further explored in non-human, in vivo models to assess their efficacy in complex biological systems.

Anticonvulsant Activity in Animal Models

The 5,6-dihydro-4H-1,3-thiazine core is found in molecules with recognized anticonvulsant properties. nih.gov Pre-clinical evaluation of derivatives of the structurally similar 4-thiazolidinone (B1220212) scaffold has demonstrated significant anticonvulsant effects in established animal models of epilepsy. mdpi.comnuph.edu.ua These studies utilize chemically-induced seizure models, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, to identify compounds that can prevent or reduce the severity of seizures. mdpi.comnih.gov

In the PTZ model, which mimics generalized absence seizures, certain thiazole-bearing 4-thiazolidinone derivatives showed excellent activity. mdpi.comnuph.edu.ua One particular compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222), demonstrated high anticonvulsant activity in a PTZ-induced kindling model in mice, which simulates chronic epileptogenesis. mdpi.com In the MES model, an analog for generalized tonic-clonic seizures, other derivatives proved effective, reducing the duration of tonic and clonic seizures, in some cases with an efficacy not inferior to the standard drug carbamazepine. mdpi.com Annulated triazolo-thiadiazine derivatives have also shown high activity in PTZ, strychnine, and bicuculline-induced seizure models in rodents. biomedpharmajournal.org

| Animal Model | Compound Class | Observed Effect |

| Pentylenetetrazole (PTZ)-induced seizures | 4-Thiazolidinone derivatives | Pronounced anticonvulsant properties mdpi.comnuph.edu.ua |

| PTZ-induced kindling (chronic model) | 4-Thiazolidinone derivative (Les-6222) | High anticonvulsant activity, decreased number of seizure-free days mdpi.com |

| Maximal Electroshock (MES) seizure test | 4-Thiazolidinone derivatives | Reduced duration of tonic and clonic seizures mdpi.com |

| Strychnine, Bicuculline, PTZ models | Triazolo-thiadiazine derivatives | High anticonvulsant activity biomedpharmajournal.org |

Antihypotensive Properties

Certain derivatives of 5,6-dihydro-4H-1,3-thiazin-2-amine have been investigated for their effects on arterial blood pressure. Notably, research has demonstrated the anti-hypotensive activity of the nitric oxide synthase (NOS) inhibitor, 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide, in a rat model of endotoxic shock. researchgate.net In untreated, anesthetized rats, administration of this compound led to a discernible increase in arterial pressure. researchgate.net

The pressor effect was observed within 2-3 minutes of injection, reaching a peak of 110-117% of the initial values between 5 and 10 minutes. researchgate.net Systolic pressure returned to baseline levels within 20 minutes, while diastolic pressure remained elevated for 25-30 minutes. researchgate.net These findings underscore the potential of this specific derivative to counteract hypotension. researchgate.net In contrast, another derivative from this class, Xylazine (B1663881), is known for its anti-hypertensive (blood pressure lowering) effects and its use as a sedative and muscle relaxant in veterinary medicine. nih.gov

Table 1: Effect of 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide on Arterial Pressure in Untreated Rats

| Time Post-Injection | Arterial Pressure (% of Initial Value) |

|---|---|

| 2-3 minutes | Increase initiated |

| 5-10 minutes | 110-117% (Peak) |

| 20 minutes | Systolic pressure returns to baseline |

| 25-30 minutes | Diastolic pressure remains elevated |

Data sourced from a study on anesthetized rats. researchgate.net

Anti-inflammatory and Analgesic Responses in Animal Models

The anti-inflammatory and analgesic potential of 5,6-dihydro-4H-1,3-thiazine derivatives has been substantiated through various preclinical studies. nih.govwisdomlib.org These compounds have shown significant efficacy in established animal models of inflammation and pain. wisdomlib.org

In one study, newly synthesized 1,3-thiazine derivatives were evaluated for their ability to reduce inflammation in a carrageenan-induced rat paw edema model. wisdomlib.org The results indicated a significant anti-inflammatory effect when compared to the standard drug, diclofenac (B195802) sodium. wisdomlib.org The same study utilized the tail clip method in mice to assess analgesic properties, finding that the derivatives effectively reduced pain perception. wisdomlib.org The compounds exhibited a dose-dependent response, with one derivative, designated as test compound 2, showing greater analgesic efficacy than test compound 1. wisdomlib.org

Further research has shown that some 1,3-thiazine derivatives exhibit marked anti-inflammatory activity against edema induced by serotonin (B10506) and carrageenan. nih.gov The mechanism of action for some of these effects may be linked to the interaction with cannabinoid receptors; derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine have been identified as agonists for both CB1 and CB2 receptors, which is associated with their observed analgesic activity. nih.gov

Table 2: Summary of Anti-inflammatory and Analgesic Studies on 1,3-Thiazine Derivatives

| Activity Assessed | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced rat paw edema | Significant reduction in edema compared to control. | nih.govwisdomlib.org |

| Anti-inflammatory | Serotonin-induced edema | Demonstrated remarkable activity. | nih.gov |

| Analgesic | Tail clip method in mice | Significant, dose-dependent increase in pain reaction time. | wisdomlib.org |

| Analgesic | Acetic acid-induced writhing test | Good antalgic action reported for related thiadiazole compounds. | nih.gov |

| Mechanism | Cannabinoid receptor binding | 2-Arylimino derivatives act as CB1/CB2 agonists. | nih.gov |

Other Investigated Biological Activities

Beyond the well-documented anti-inflammatory and analgesic effects, the broader biological impact of 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives has been explored in other areas, including agriculture and virology.

Plant Growth Modulating Effects

Investigations into the broader applications of thiazine-related structures have included their effects on plant biology. Specifically, various 1,2,4-triazolo[3,4-b]1,3,4-thiadiazines and their Schiff's bases have been associated with plant growth regulation activities. ekb.eg However, detailed studies focusing specifically on the plant growth modulating effects of 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives are not extensively detailed in the reviewed literature.

Antiviral Properties (e.g., against HSV-1)

The antiviral potential of this chemical family has been noted, particularly against Herpes Simplex Virus type 1 (HSV-1). A specific derivative of 2-amino dihydrothiazine was reported to exhibit antiviral activity against HSV-1. nih.gov Further research into structurally related compounds has supported the potential for this scaffold in antiviral development. For instance, 5,6-Dihydro-5-azathymidine (DHAdT), a nucleoside antibiotic that is a structural analogue, inhibits HSV-1 replication in cell cultures. nih.govnih.gov In these studies, DHAdT was found to be more effective against HSV-1 than Herpes Simplex Virus type 2 (HSV-2). nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,6-Dihydro-4H-1,3-thiazin-2-amine |

| 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide |

| Xylazine |

| 2-arylimino-5,6-dihydro-4H-1,3-thiazine |

| Diclofenac sodium |

| 5,6-Dihydro-5-azathymidine (DHAdT) |

Advanced Topics and Future Research Directions

Chirality, Enantioselective Synthesis, and Resolution of Stereoisomers

The stereochemistry of 5,6-dihydro-4H-1,3-thiazine derivatives is a critical aspect influencing their biological activity. The development of stereoselective synthesis methods is paramount for accessing enantiomerically pure compounds, which allows for a more precise understanding of their interaction with chiral biological targets.

Research has demonstrated the successful stereoselective synthesis of 5-bromo-4H-5,6-dihydro-1,3-thiazine derivatives through the intramolecular cyclization of allylimidothioates. researchgate.net The stereochemical outcome of this reaction is directly dependent on the geometry of the starting alkene. For instance, (E)-allylimidothioates yield trans-5,6-dihydro-1,3-thiazines, while (Z)-allylimidothioates produce the corresponding cis isomers. researchgate.net This method provides a predictable and controlled approach to establishing the relative stereochemistry within the thiazine (B8601807) ring.

Future research in this area will likely focus on the development of catalytic enantioselective methods to afford specific enantiomers, moving beyond substrate-controlled diastereoselective reactions. This could involve chiral catalysts for cyclization reactions or the enzymatic resolution of racemic mixtures of 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives.

Solid-State Chemistry and Polymorphism of 5,6-Dihydro-4H-1,3-thiazin-2-amine Derivatives

The solid-state properties of active pharmaceutical ingredients, including polymorphism, profoundly impact their stability, solubility, and bioavailability. The study of polymorphism in 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives is an essential field for drug development.

A notable example is the investigation of 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride, which has been shown to exist as two distinct conformational polymorphs. nih.govresearchgate.net These polymorphs arise from different spatial arrangements (cis vs. trans) of the two N-H groups in the cation. nih.gov This conformational difference leads to distinct crystal packing and hydrogen-bonding networks. nih.govresearchgate.net

Form (I) crystallizes in the triclinic P-1 space group and features a trans conformation of the N-H groups. nih.gov Its structure is characterized by chains of centrosymmetric R(4)2(18) and R(2)2(18) hydrogen-bonded rings. nih.gov In contrast, Form (II) crystallizes in the monoclinic P2(1)/c space group with a cis N-H conformation, resulting in chains formed by R(4)2(18) and R(4)2(12) hydrogen-bonded rings. nih.gov The existence of these polymorphs highlights the importance of comprehensive solid-state characterization for this class of compounds.

| Property | Form (I) | Form (II) |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2(1)/c |

| N-H Conformation | trans | cis |

| Hydrogen Bond Rings | R(4)2(18) and R(2)2(18) | R(4)2(18) and R(4)2(12) |

Development of Innovative Catalytic Systems for 1,3-Thiazine Synthesis

Modern synthetic chemistry increasingly relies on the development of efficient, selective, and sustainable catalytic systems. For the synthesis of the 1,3-thiazine core, significant progress has been made in moving beyond stoichiometric reagents to innovative catalytic approaches.

One of the foremost examples is the gold-catalyzed formation of 1,3-thiazine derivatives. nih.govacs.org This methodology utilizes thiourea (B124793) derivatives containing a butynyl moiety, which undergo a tandem 6-exo-dig cyclization. nih.gov The gold catalyst facilitates the reaction under mild conditions with low catalyst loading, providing excellent yields in short reaction times. nih.govacs.org This represents the first successful gold-catalyzed synthesis of 1,3-thiazine monocycles from alkynylamines. acs.org

Another innovative approach involves green chemistry principles, such as the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in polyethylene (B3416737) glycol (PEG) for a one-pot, multi-component synthesis of 1,3-thiazines. nih.gov Furthermore, a unique thiol-involved cascade reaction has been developed for the efficient construction of the 5,6-dihydro-4H-1,3-thiazine scaffold. nih.govresearchgate.net This method proceeds through consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions in a green solvent system like EtOH/H2O. nih.gov

| Catalyst | Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Gold Catalyst IA | 2 | 60 | 5 | 70 |

| Gold Catalyst IB | 1 | 60 | 5 | 98 |

| Gold Catalyst IC | 1 | 60 | 5 | 99 |

Integration of Cheminformatics and Machine Learning for Predictive Modeling in 5,6-Dihydro-4H-1,3-thiazin-2-amine Research

Cheminformatics and machine learning are transforming drug discovery by enabling the predictive modeling of compound activity and properties. For 1,3-thiazine derivatives, computational studies have been instrumental in identifying potential therapeutic agents and understanding their structure-activity relationships (SAR). nih.gov

Quantitative structure-activity relationship (QSAR) models have been successfully applied to predict the biological activity of 1,3-thiazine derivatives. For example, 2D-QSAR and 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to model the inhibitory activity of these compounds against influenza neuraminidase. nih.govresearchgate.net These models demonstrate good predictive ability, helping to identify key structural features required for potency. nih.govresearchgate.net

Molecular docking simulations have complemented QSAR studies by providing insights into the binding interactions between 1,3-thiazine analogs and their target proteins. nih.gov These computational tools have been used to screen compounds virtually, identifying potential lead candidates for further development as anti-influenza agents. nih.govresearchgate.net The integration of these predictive models accelerates the design-synthesis-testing cycle, making the discovery of new 5,6-dihydro-4H-1,3-thiazin-2-amine-based therapeutics more efficient. nih.gov

| Model | R² (training set) | Q² (cross-validation) | R² (test set) |

|---|---|---|---|

| GFA-MLR (2D-QSAR) | 0.9192 | 0.8767 | 0.8943 |

| GFA-ANN (2D-QSAR) | 0.9227 | 0.9212 | 0.8831 |

| CoMFA_ES (3D-QSAR) | 0.9620 | 0.6430 | - |

| CoMSIA_SED (3D-QSAR) | 0.8770 | 0.7020 | - |

Exploration of Novel Biological Targets for 5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine and its Analogues

The 1,3-thiazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.govpharmacophorejournal.com Research is actively exploring novel biological targets for this class of compounds, including this compound and its analogs, to address various diseases.

Identified and potential targets include:

Cannabinoid Receptors (CB1 and CB2) : Derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine have been identified as agonists for CB1 and CB2 receptors, demonstrating analgesic activity. nih.gov This suggests a potential role in pain management.

Influenza Neuraminidase : As detailed through computational studies, 1,3-thiazine derivatives have been investigated as inhibitors of influenza neuraminidase, a key target for antiviral therapy. nih.govresearchgate.net

Mycobacterium tuberculosis Targets : Several 5,6-dihydro-4H-1,3-thiazine analogs have shown potent antitubercular activity, indicating they interact with essential pathways in Mycobacterium tuberculosis. nih.govpharmacophorejournal.com

Cyclooxygenases (COX-1 and COX-2) : Molecular docking studies have explored tricyclic 1,2-thiazine derivatives as inhibitors of COX-1 and COX-2, enzymes central to inflammation, suggesting applications as anti-inflammatory agents. mdpi.com

Plasmodium Species Targets : The thiazine core has a long history in antimalarial research, with derivatives showing inhibitory activity against the growth of Plasmodium parasites. nih.gov

The diverse activities, which also include antifungal and antimicrobial properties, indicate that the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold can be tailored to interact with a wide array of biological targets, opening up numerous possibilities for therapeutic development. nih.govactascientific.com

Mechanistic Biology Studies beyond Phenotypic Screening

To advance 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives from hits to clinical candidates, it is crucial to move beyond simple phenotypic screening (observing a cellular or organismal effect) to detailed mechanistic biology studies. This involves elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

For derivatives targeting cyclooxygenases, mechanistic studies involve understanding their specific binding modes within the enzyme's active site. Molecular docking has shown that tricyclic 1,2-thiazine derivatives can form specific hydrogen bonds with key amino acid residues like Arg120 and Tyr355 in the COX-2 active site. mdpi.com The benzene (B151609) ring of these inhibitors can penetrate a hydrophobic pocket, contributing to binding affinity and selectivity. mdpi.com This level of detail provides a rational basis for designing more potent and selective inhibitors.

In the context of anti-influenza research, mechanistic studies go beyond identifying neuraminidase as the target. They involve quantifying binding affinities and using molecular dynamics simulations to understand the conformational stability of the compound within the enzyme's binding cavity. researchgate.net These studies can reveal critical interactions, such as hydrogen bonding and water-mediated hydrophobic contacts with active site residues, that are essential for inhibitory activity. researchgate.net Such detailed mechanistic insights are vital for optimizing lead compounds and understanding potential resistance mechanisms.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine, and how can reaction conditions be optimized?

The synthesis of thiazine derivatives often involves reductive amination or nucleophilic substitution. For example, nitro-to-amine reduction using iron powder in acetic acid and methanol (Fe/AcOH/MeOH) under reflux is a common strategy for analogous compounds . Optimization may include adjusting stoichiometry (e.g., Fe:substrate ratio) or solvent polarity. For substitution reactions, sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF/DMSO can enhance reactivity . Kinetic studies using HPLC or TLC monitoring are advised to track intermediate formation.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR can confirm the thiazine ring structure and substituent positions. For example, the NH₂ group typically appears as a broad singlet near δ 5–6 ppm in DMSO-d₆ .

- X-ray crystallography : Single-crystal diffraction (e.g., triclinic system, space group P1) provides unambiguous structural confirmation, as demonstrated for related thiazine derivatives with bond angles and distances matching computational models .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., 162.63 g/mol for C₄H₆ClN₂S) and isotopic patterns .

Q. How can researchers address solubility challenges during in vitro assays?

Thiazine derivatives often exhibit poor aqueous solubility. Strategies include:

- Using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based complexation.

- Protonation of the amine group in acidic buffers (pH 4–6) to enhance solubility .

- Pre-formulation studies with dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. What mechanistic insights guide the design of regioselective substitution reactions in this compound?

Regioselectivity in thiazine systems is influenced by electronic and steric factors. Computational studies (DFT or MD simulations) can predict reactive sites. For example:

- The chloro group at position 5 is electron-withdrawing, directing nucleophilic attack to position 2 (NH₂) or 4 (CH₂) .

- Steric hindrance from the dihydro-4H ring may favor reactions at less hindered positions. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Q. How can contradictions in biological activity data be resolved for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity validation : HPLC purity ≥95% with orthogonal methods (e.g., LC-MS, elemental analysis) .

- Dose-response curves : IC₅₀/EC₅₀ comparisons across multiple cell lines or enzymatic assays .

- Metabolite profiling : Identification of degradation products (e.g., hydrolyzed chloro groups) using UPLC-QTOF .

Q. What factorial design approaches are suitable for optimizing multi-step synthesis?

A 2³ factorial design can evaluate three critical factors (e.g., temperature, catalyst loading, reaction time) with minimal experimental runs. For example:

- Factors : Temperature (60°C vs. 80°C), catalyst (Pd/C vs. Ni), solvent (EtOH vs. THF).

- Response variables : Yield, purity, and reaction time.

- Statistical analysis : ANOVA to identify significant interactions and Pareto charts for prioritization .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into experimental design?

Link hypotheses to established theories:

- Electronic structure theory : Use frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular docking : Screen for potential protein targets (e.g., kinase inhibitors) using AutoDock Vina .

- Retrosynthetic analysis : Apply Corey’s principles to deconstruct the molecule into feasible precursors .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) and control material attributes (e.g., reagent grade, moisture content) .

- Batch records : Document deviations (e.g., exothermic spikes) and corrective actions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.